molecular formula C19H21N3O5S B2564066 ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-65-5

ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2564066
CAS No.: 864925-65-5
M. Wt: 403.45
InChI Key: OFGIIOYFBRTQTK-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-8-7-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-5-4-6-12(9-11)26-2/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGIIOYFBRTQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a unique thienopyridine structure that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H24N3O5SC_{25}H_{24}N_{3}O_{5}S, with a molecular weight of approximately 496.53 g/mol. Its structure incorporates various functional groups that enhance its lipophilicity and interactions with biological targets. The presence of the methoxybenzamido group is particularly noteworthy as it may influence the compound's pharmacological properties.

Research indicates that compounds similar to this compound can modulate enzyme activity and receptor binding, which are critical for various cellular processes. The compound has been shown to interact with specific proteins or enzymes, potentially influencing their function and offering insights into its mechanism of action .

Biological Activity

  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values in the low micromolar range indicate strong selective activity.
    • HCT116 (colorectal carcinoma) : Similar inhibitory effects were noted .
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .
  • Antioxidative Activity : It has also been investigated for its antioxidative capabilities, showing potential in reducing oxidative stress in cells, which is crucial for cancer prevention .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A recent experiment evaluated the compound against multiple cancer cell lines (MCF-7, H460 lung carcinoma, HCT116). Results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 1.2 to 5.3 µM across different lines .
  • Mechanistic Insights : Research involving enzyme assays suggested that this compound could inhibit specific pathways critical for tumor growth, making it a candidate for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other compounds with similar structures:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.2Enzyme inhibition; receptor binding
Compound AHCT1163.7Antioxidative; enzyme inhibition
Compound BH4604.0Cytotoxic effects; apoptosis induction

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